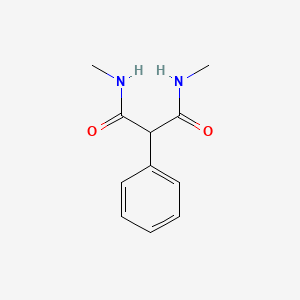

N,N'-dimethyl-2-phenylpropanediamide

Description

Properties

IUPAC Name |

N,N'-dimethyl-2-phenylpropanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-12-10(14)9(11(15)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMUMOFEONBKLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314643 | |

| Record name | N,N'-dimethyl-2-phenylpropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13566-70-6 | |

| Record name | NSC286683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-dimethyl-2-phenylpropanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Acid Chloride and Amine Coupling

One common method involves converting the corresponding 2-phenylpropanedioic acid or its ester derivative into the acid chloride, followed by reaction with N,N'-dimethylamine or its derivatives.

- The acid chloride is prepared by treating the acid with thionyl chloride or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) at temperatures ranging from 0°C to 25°C.

- The acid chloride intermediate is then reacted with N,N'-dimethylamine in an aprotic solvent such as dichloromethane or tetrahydrofuran.

- A tertiary amine base like triethylamine is added to neutralize the hydrogen chloride generated during the reaction.

- The reaction is typically carried out at 0°C to room temperature for 1 to 24 hours.

- The product is isolated by standard aqueous workup and purification techniques such as recrystallization or chromatography.

This method is supported by the general amide synthesis route described in European Patent EP 0433662 A2, which details similar diamide preparations using acid chlorides and amines under mild conditions.

Preparation via Carbodiimide-Mediated Coupling

Another widely used approach involves activating the carboxylic acid with a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC), followed by coupling with N,N'-dimethylamine.

- The free acid (2-phenylpropanedioic acid or derivative) is dissolved in an aprotic solvent like dichloromethane.

- DCC is added to activate the carboxyl group, forming an O-acylisourea intermediate.

- N,N'-dimethylamine is then introduced to the reaction mixture at 0°C to room temperature.

- The reaction proceeds over several hours, often 4 days at room temperature to ensure complete conversion.

- The dicyclohexylurea byproduct is removed by filtration.

- The crude product is purified by extraction and recrystallization.

This method is advantageous for its mild reaction conditions and high yields, as demonstrated in the synthesis of related diamides in patent literature.

Preparation via Mixed Anhydride Method

The carboxylic acid can be converted into a mixed anhydride using chloroformates (e.g., methyl chloroformate) in the presence of tertiary amines, then reacted with N,N'-dimethylamine.

- The acid is treated with methyl chloroformate and triethylamine at 0°C to form the mixed anhydride.

- N,N'-dimethylamine is added to the reaction mixture at low temperature.

- The reaction mixture is stirred for several hours at 0-25°C.

- Workup involves aqueous extraction and purification.

This method allows for selective activation of the acid and efficient coupling with amines.

Reaction Scheme Summary

| Step | Reagents/Conditions | Product/Intermediate |

|---|---|---|

| 1. Acid to Acid Chloride | Thionyl chloride/DMF, 0-25°C | Acid chloride intermediate |

| 2. Acid Chloride + Amine | N,N'-dimethylamine, triethylamine, DCM, 0-25°C | N,N'-Dimethyl-2-phenylpropanediamide |

| 3. Acid + DCC + Amine | DCC, N,N'-dimethylamine, DCM, RT, 4 days | N,N'-Dimethyl-2-phenylpropanediamide |

| 4. Acid + Chloroformate + Amine | Methyl chloroformate, triethylamine, 0-25°C | Mixed anhydride intermediate, then diamide |

Analytical Data and Characterization

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of amide protons and methyl substituents on nitrogen.

- Infrared Spectroscopy (IR): Characteristic amide C=O stretching vibrations appear around 1650 cm^-1.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.

- Melting Point and Purity: Determined by recrystallization and chromatographic methods.

Research Findings and Notes

- The use of aprotic solvents such as dichloromethane or ethyl acetate is critical for high yields and purity.

- Tertiary amines like triethylamine serve dual roles as acid scavengers and reaction facilitators.

- Carbodiimide coupling is preferred for sensitive substrates to avoid harsh conditions.

- Reaction times vary from 1 hour to several days depending on the method and scale.

- Protecting groups may be employed if additional functional groups are present, removed post-synthesis.

Chemical Reactions Analysis

Types of Reactions: N,N’-dimethyl-2-phenylpropanediamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base or catalyst.

Major Products Formed:

Oxidation: Amides, carboxylic acids

Reduction: Amines, alcohols

Substitution: Substituted derivatives

Scientific Research Applications

N,N’-dimethyl-2-phenylpropanediamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: N,N’-dimethyl-2-phenylpropanediamide is explored for its potential use in drug development. Its derivatives are tested for their efficacy and safety in treating various medical conditions.

Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N’-dimethyl-2-phenylpropanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N'-Hydroxy-2-methyl-N,N-diphenylpropanediamide (CAS 65050-91-1)

- Molecular Formula : C₁₆H₁₆N₂O₃

- Key Differences :

- Substituents: Replaces the N-methyl groups with N-diphenyl and adds an N'-hydroxy group.

- Physicochemical Impact :

- Higher molecular weight (284.31 g/mol) and polar surface area (PSA: 69.64 Ų) due to the hydroxy group, enhancing hydrogen-bonding capacity .

- Similar density (1.266 g/cm³) but increased steric hindrance from phenyl groups, likely reducing solubility in aqueous media compared to the target compound.

Propionamide, N,N-Dibenzyl-2-methyl- (CAS 6284-09-9)

- Molecular Formula: C₂₁H₂₅NO₂

- Key Differences :

- Backbone: Propionamide (single amide group) vs. propanediamide (two amide groups).

- Substituents: N,N-dibenzyl groups and a 2-methyl substituent.

- Physicochemical Impact :

- Significantly higher lipophilicity (estimated logP ~4.5) due to benzyl groups, reducing water solubility.

- Lower PSA (~37.4 Ų) compared to the diamide structure, limiting polar interactions .

N,N-Dimethyl-2-phenylacetamide (CAS 18925-69-4)

- Molecular Formula: C₁₀H₁₃NO

- Key Differences :

- Backbone: Acetamide (two-carbon chain) vs. propanediamide.

- Substituents: Single amide group with N,N-dimethyl and 2-phenyl groups.

- Physicochemical Impact :

- Lower molecular weight (163.22 g/mol) and PSA (20.3 Ų), leading to higher volatility and lower melting points.

- Reduced hydrogen-bonding capacity compared to the diamide structure .

Data Table: Comparative Analysis of Key Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | PSA (Ų) | logP | Density (g/cm³) |

|---|---|---|---|---|---|---|

| N,N'-Dimethyl-2-phenylpropanediamide | C₁₂H₁₆N₂O₂ | 236.27 | N,N'-dimethyl, 2-phenyl | ~69.6* | ~2.4* | ~1.266* |

| N'-Hydroxy-2-methyl-N,N-diphenyl... | C₁₆H₁₆N₂O₃ | 284.31 | N,N-diphenyl, N'-hydroxy | 69.64 | 2.4 | 1.266 |

| Propionamide, N,N-dibenzyl-2-methyl- | C₂₁H₂₅NO₂ | 323.43 | N,N-dibenzyl, 2-methyl | ~37.4 | ~4.5† | - |

| N,N-Dimethyl-2-phenylacetamide | C₁₀H₁₃NO | 163.22 | N,N-dimethyl, 2-phenyl | 20.3 | 1.78‡ | - |

*Inferred from structural analogs ; †Estimated based on benzyl groups; ‡Typical acetamide value.

Structural and Functional Implications

- Substituent Effects :

- Applications :

- The target compound’s balance of polarity and lipophilicity may suit it for use in agrochemicals or pharmaceuticals.

- Symmetrical diamides are often utilized in polymer science, whereas asymmetric analogs (e.g., hydroxy-substituted) may find niche roles in drug design .

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity studies of N,N'-dimethyl-2-phenylpropanediamide?

- Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate LD values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For reproducibility, follow FAIR data principles, ensuring raw datasets are publicly archived .

Safety and Handling

Q. What safety protocols are essential for handling N,N'-dimethyl-2-phenylpropanediamide in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis and aliquot preparation. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. For spills, neutralize with activated carbon and dispose via hazardous waste channels. Reference SDS guidelines for analogous amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.